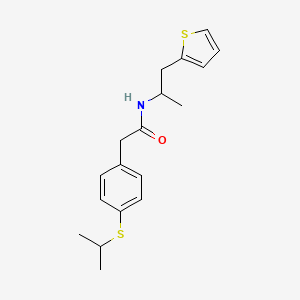

2-(4-(isopropylthio)phenyl)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide

Beschreibung

2-(4-(Isopropylthio)phenyl)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide is a synthetic acetamide derivative characterized by a thiophene-containing amine substituent and a 4-(isopropylthio)phenyl group. Its structure combines a lipophilic isopropylthio moiety with a heterocyclic thiophene ring, which is frequently associated with pharmacological activity. The acetamide backbone serves as a versatile scaffold for drug design, enabling interactions with biological targets such as enzymes or receptors.

Eigenschaften

IUPAC Name |

2-(4-propan-2-ylsulfanylphenyl)-N-(1-thiophen-2-ylpropan-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NOS2/c1-13(2)22-16-8-6-15(7-9-16)12-18(20)19-14(3)11-17-5-4-10-21-17/h4-10,13-14H,11-12H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVJJIOKNTWFWPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)NC(C)CC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(isopropylthio)phenyl)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide typically begins with the formation of the phenyl and thiophene intermediates. Reacting 4-iodoacetophenone with thiophenol under mild basic conditions introduces the isopropylthio group. Subsequent steps involve the coupling of the resulting intermediate with a thiophene derivative through acylation or amide bond formation, often facilitated by reagents such as acetic anhydride or carbodiimides.

Industrial Production Methods

In an industrial setting, large-scale synthesis might involve continuous flow chemistry or automated synthesis pathways to optimize yield and minimize production time. Robust purification methods like crystallization and chromatography ensure high-purity output for extensive applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-(isopropylthio)phenyl)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide participates in various chemical reactions, including oxidation, reduction, and substitution.

Oxidation: : The sulfur moiety can be oxidized to sulfoxides or sulfones under oxidative conditions using agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

Reduction: : The compound undergoes reduction, particularly at the acetamide group, using reducing agents like lithium aluminum hydride.

Substitution: : Electrophilic aromatic substitution can occur at the phenyl ring, introducing new functional groups facilitated by reagents like alkyl halides.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperoxybenzoic acid

Reducing agents: Lithium aluminum hydride

Substitution reagents: Alkyl halides

Major Products

Reactions of this compound can yield products like sulfoxides, sulfones, reduced amides, and substituted phenyl derivatives, depending on the conditions and reagents employed.

Wissenschaftliche Forschungsanwendungen

2-(4-(isopropylthio)phenyl)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide finds applications in numerous fields:

Chemistry: : Serves as a precursor in the synthesis of complex organic molecules.

Biology: : Explored for its potential interactions with biological macromolecules.

Medicine: : Investigated for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.

Industry: : Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The compound’s mechanism of action largely depends on its application. For instance, in pharmacological contexts, it may interact with specific receptors or enzymes, modulating their activity. The isopropylthio and thiophene groups can enhance its binding affinity and specificity towards certain biological targets, influencing pathways involved in inflammation, cell proliferation, or other critical processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues and Their Activities

The following table summarizes key structural analogs and their biological activities:

Key Observations:

Thiophene-Containing Acetamides : The antimycobacterial activity of N-(4-bromophenyl)-2-(2-thienyl)acetamide suggests that the thiophene-acetamide framework in the target compound may similarly interact with microbial targets. Substitution of bromine with isopropylthio could enhance lipophilicity and membrane permeability.

TRPA1 Antagonists: HC-030031 and CHEM-5861528 demonstrate that acetamides with bulky aromatic groups (e.g., isopropylphenyl) effectively inhibit TRPA1, a pain and inflammation receptor .

Calcium Channel Modulators : Suvecaltamide’s isopropylphenyl group and acetamide linkage enable Cav channel stabilization, highlighting the role of lipophilic substituents in neurological targets .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity (logP) : The isopropylthio group in the target compound increases logP compared to polar analogs like suvecaltamide (trifluoroethoxy group) . This may enhance blood-brain barrier penetration but reduce aqueous solubility.

- Molecular Weight : At ~375 g/mol, the compound falls within the acceptable range for oral bioavailability.

Biologische Aktivität

Chemical Structure and Properties

The compound can be broken down into several structural components:

- Isopropylthio group : This moiety is known to enhance lipophilicity, which may influence the compound's bioavailability.

- Thiophen-2-yl group : This heterocyclic component can affect the electronic properties of the molecule, potentially enhancing its interaction with biological targets.

- Acetamide functionality : This group is often associated with various pharmacological activities.

Antinociceptive Activity

Recent studies have suggested that derivatives similar to 2-(4-(isopropylthio)phenyl)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide exhibit significant antinociceptive properties. For instance, compounds with similar structural motifs have been evaluated for their ability to alleviate pain in various animal models. The mechanism often involves modulation of neurotransmitter systems, particularly those related to opioid and cannabinoid receptors.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various assays. Compounds with similar structures have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. In vitro studies have shown that these compounds can significantly reduce the production of pro-inflammatory cytokines in cell cultures.

Anticonvulsant Activity

Research has indicated that certain derivatives exhibit anticonvulsant properties. The structure-activity relationship (SAR) studies suggest that modifications in the side chains can lead to enhanced efficacy against seizures in animal models. For example, compounds with specific substituents at the anilide moiety have shown promising results in maximal electroshock (MES) tests.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antinociceptive | Significant pain relief in animal models | |

| Anti-inflammatory | Inhibition of COX enzymes | |

| Anticonvulsant | Protection in MES tests |

Table 2: Structure-Activity Relationship (SAR)

Case Studies

- Antinociceptive Study : A study conducted on a series of acetamide derivatives showed that compounds similar to 2-(4-(isopropylthio)phenyl)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide significantly reduced pain responses in rat models when administered at varying dosages. The study highlighted a dose-dependent relationship between compound concentration and pain relief efficacy.

- Anti-inflammatory Research : In vitro assays using human cell lines demonstrated that certain derivatives effectively inhibited COX-1 and COX-2 activity, leading to a reduction in inflammatory markers. This suggests potential therapeutic applications for inflammatory diseases.

- Anticonvulsant Evaluation : A recent investigation into anticonvulsant activity utilized both MES and subcutaneous pentylenetetrazole tests on modified acetamide derivatives. The results indicated that specific structural modifications could lead to enhanced protection against induced seizures, providing insights into future drug design strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.